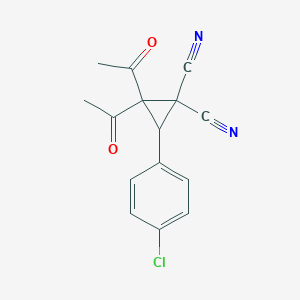![molecular formula C13H21BF3NO3 B2853254 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone CAS No. 2377611-55-5](/img/structure/B2853254.png)
2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone is a complex organic compound characterized by its trifluoromethyl group and boronic ester functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Boronic Acid Formation: The tetramethyl-1,3,2-dioxaborolane moiety is often synthesized from boronic acids through a series of reactions involving Grignard reagents and subsequent esterification.
Piperidine Derivative Synthesis: The piperidine ring is constructed using appropriate starting materials and reagents, followed by functionalization to introduce the trifluoromethyl group.
Coupling Reaction: The final step involves the coupling of the piperidine derivative with the boronic ester under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative form.
Substitution: The boronic ester functionality allows for substitution reactions, where the boronic acid can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are typically employed, using reagents like palladium(II) chloride (PdCl₂) and various ligands.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketones.
Reduction Products: Less electronegative derivatives of the trifluoromethyl group.
Substitution Products: Various functionalized derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in biochemical assays and studies involving boronic acid derivatives.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester functionality allows for specific binding interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its trifluoromethyl group and boronic ester functionality make it particularly versatile in various applications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-7-18(8-6-9)10(19)13(15,16)17/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSMFQXFGYMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2853174.png)
![(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853176.png)
![ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate](/img/structure/B2853181.png)

![N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2853184.png)

![N-cyclopropyl-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2853188.png)

![6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2853191.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2853194.png)
